molecular formula C14H14N2O2S2 B2942450 3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-28-1

3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2942450
CAS RN: 686772-28-1
M. Wt: 306.4
InChI Key: PKEGZPDKKMAQHB-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For example, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidine derivatives are diverse. For instance, electrophilic heterocyclization of 5,6-disubstituted 3-alkenyl-2-thioxothieno[2,3-d]pyrimidin-4-ones by treatment with p-alkoxyphenyltellurium trichlorides leads to annulation of the thiazoline moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives can vary. For instance, some derivatives have been reported to crystallize from ethyl acetate–methanol (1:1) and have melting points above 260 °C .

Mechanism of Action

Advantages and Limitations for Lab Experiments

3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has several advantages for lab experiments, including its high purity and reproducibility. This compound is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

For research on 3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one include the development of this compound-based therapies for cancer and inflammatory diseases, investigation of this compound's neuroprotective effects in other neurodegenerative diseases, and elucidation of the mechanisms underlying this compound's anti-inflammatory effects.

Synthesis Methods

The synthesis of 3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one involves the reaction of 2-methylthiophene-3-carboxylic acid with 2-methoxyaniline in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to produce this compound. The synthesis of this compound has been optimized to yield a high purity product with good reproducibility.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has been studied extensively for its potential therapeutic applications in cancer treatment. The inhibition of tyrosine kinase by this compound has been shown to reduce the proliferation of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis, due to its anti-inflammatory properties. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

3-(2-methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-18-11-6-4-3-5-10(11)16-13(17)12-9(7-8-20-12)15-14(16)19-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEGZPDKKMAQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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